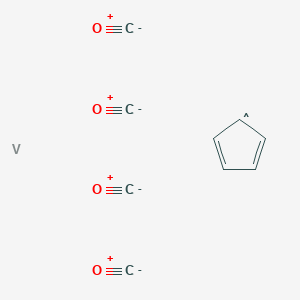
Cyclopentadienylvanadiumtetracarbonyl
Übersicht
Beschreibung
Cyclopentadienylvanadium tetracarbonyl (CpV(CO)4) is an organometallic compound of vanadium with a cyclopentadienyl ligand. It is a yellow crystalline solid that is soluble in organic solvents. CpV(CO)4 has a wide range of applications in the fields of catalysis, organic synthesis, and materials science. It is also used as a model compound for the study of vanadium chemistry.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Cyclopentadienylvanadiumtetracarbonyl wird als pharmazeutische Zwischenprodukte eingesetzt . Das bedeutet, dass es bei der Synthese verschiedener pharmazeutischer Medikamente verwendet werden kann.
Organometallische Forschung
Als Organovanadiumverbindung wird sie oft in der Forschung im Bereich der organometallischen Chemie verwendet . Organometallische Verbindungen, die mindestens eine Metall-Kohlenstoff-Bindung enthalten, sind in der industriellen Chemie von entscheidender Bedeutung und wurden in zahlreichen Bereichen eingesetzt, darunter Katalyse, Medizin und Materialwissenschaften.
Synthese anderer Verbindungen
this compound kann bei der Synthese anderer komplexer organometallischer Verbindungen verwendet werden. Beispielsweise liefert seine Reduktion mit Natriumamalgam das Dianion des Tricarbonyls .
Herstellung von Vanadiumkomplexen
Diese Verbindung kann protoniert werden, um Cp2V2(CO)5, einen Vanadiumkomplex, zu ergeben . Vanadiumkomplexe wurden auf ihre potenziellen Anwendungen in Bereichen wie Katalyse, Magnetismus und medizinischer Chemie untersucht.
Trovacen-Synthese
Das Erhitzen einer Mischung aus Cycloheptatrien und this compound ergibt (Cycloheptatrienyl)(Cyclopentadienyl)vanadium, auch bekannt als "Trovacen" . Trovacen ist eine weitere Organovanadiumverbindung, die in weiteren chemischen Reaktionen verwendet werden kann.
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound
Mode of Action
The compound is known to undergo reduction with sodium amalgam, which gives the dianion of the tricarbonyl . This suggests that it can participate in redox reactions, potentially altering the redox state of its targets.
Eigenschaften
InChI |
InChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGJKDEFQAOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153143 | |
| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12108-04-2 | |
| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracarbonyl(η5-cyclopenta-2,4-dien-1-yl)vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Cyclopentadienylvanadium tetracarbonyl and how has it been characterized?
A1: Cyclopentadienylvanadium tetracarbonyl (CpV(CO)₄) consists of a central vanadium atom coordinated to a cyclopentadienyl (Cp) ring and four carbonyl (CO) ligands. [] The structure has been elucidated through X-ray crystallography, confirming a "piano stool" geometry where the Cp ring acts as the "seat" and the CO ligands as the "legs". [] While the provided abstracts lack specific spectroscopic data, infrared and Raman spectroscopy are valuable tools for characterizing metal carbonyl complexes like CpV(CO)₄. These techniques provide insights into the nature of the V-CO bonds and the overall molecular symmetry. []
Q2: How does Cyclopentadienylvanadium tetracarbonyl react with other molecules?
A2: Research indicates that CpV(CO)₄ readily undergoes ligand substitution reactions, particularly with Lewis bases. [] This reactivity stems from the carbonyl ligands being susceptible to replacement by other electron-donating groups. For example, studies have investigated the kinetics of CpV(CO)₄ reacting with various Lewis bases, shedding light on the mechanism and factors influencing these substitutions. [] Additionally, CpV(CO)₄ reacts with dimethyl disulfide, though the exact nature of this reaction product requires further investigation. []
Q3: Are there any known applications of Cyclopentadienylvanadium tetracarbonyl in catalysis?
A3: While the provided abstracts don't directly discuss catalytic applications, the reactivity of CpV(CO)₄, particularly its propensity for ligand substitution, suggests potential in this area. Metal carbonyl complexes are often used as catalysts in various organic reactions due to their ability to activate small molecules and facilitate bond formation. Further research exploring the reactivity of CpV(CO)₄ with a wider range of substrates could unveil potential catalytic applications.
Q4: What are the future directions for research on Cyclopentadienylvanadium tetracarbonyl ?
A4: Future research on CpV(CO)₄ can explore several avenues:
- Detailed Spectroscopic Analysis: Obtaining comprehensive infrared and Raman spectra can provide deeper insights into the bonding and electronic structure of CpV(CO)₄. []
- Mechanistic Studies of Ligand Substitution: Investigating the mechanisms, kinetics, and influencing factors of ligand substitution reactions can further our understanding of its reactivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




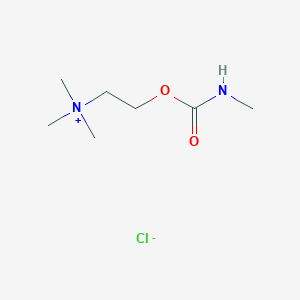
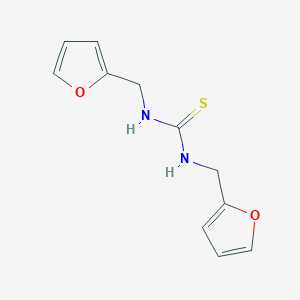
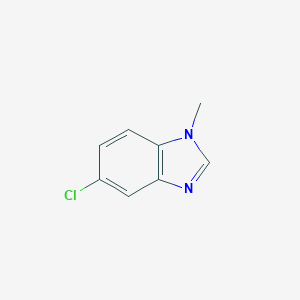


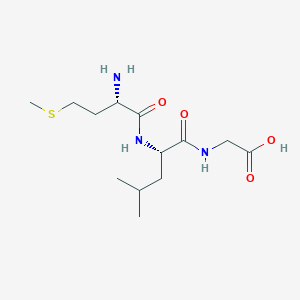
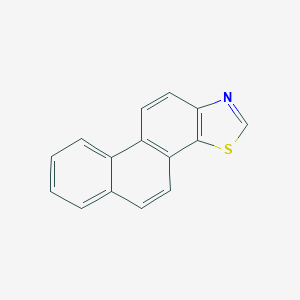

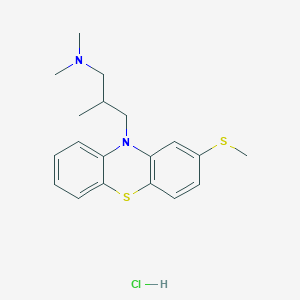



![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)